
Oxaloglycolate
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxaloglycolate can be synthesized through the oxidation of tartaric acid using nitric acid. The reaction typically involves heating tartaric acid with concentrated nitric acid, leading to the formation of 2-hydroxy-3-oxosuccinic acid as a product .
Industrial Production Methods: While specific industrial production methods for 2-hydroxy-3-oxosuccinic acid are not well-documented, the synthesis from tartaric acid is a feasible route for large-scale production. The reaction conditions, such as temperature and concentration of nitric acid, can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Enzymatic Decarboxylation and Redox Reactions
Oxaloglycolate reductase (decarboxylating) (EC 1.1.1.92) catalyzes the reversible conversion of D-glycerate to 2-hydroxy-3-oxosuccinate (this compound) with concurrent CO₂ fixation and NAD(P)H production :
Key reaction parameters :
Substrates | Products | Cofactors | Metabolic Pathway |
---|---|---|---|
D-glycerate, CO₂ | This compound | NAD⁺, NADP⁺ | Glyoxylate/dicarboxylate |
This enzyme links glyoxylate metabolism to central carbon pathways, enabling redox balance and anaplerotic input .
Autocatalytic Reaction Networks in Prebiotic Chemistry
Eschenmoser's glyoxylate scenario proposes this compound as an autocatalytic intermediate in prebiotic HCN-derived reaction cascades :
Core Cycle Steps:
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Glyoxylate dimerization : Two glyoxylate molecules form a dimer via amide/hemiaminal intermediates.
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Tautomerization : The dimer undergoes keto-enol tautomerization to this compound derivatives.
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Hydrolysis : this compound derivatives hydrolyze to regenerate glyoxylate, closing the autocatalytic loop.
Flux dynamics :
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Flux focusing : Autocatalysis redirects HCN polymerization byproducts into glyoxylate/oxaloglycolate cycles .
-
pH sensitivity : Reaction yields shift dramatically under alkaline conditions, favoring this compound stabilization .
Alternative Reaction Pathways
In silico graph grammar modeling identified modified autocatalytic networks with enhanced efficiency :
Parameter | Original Pathway | Optimized Pathway |
---|---|---|
Reaction steps | 24 | 22 |
Key intermediates | Oxoaspartate tautomers | Hemiaminal adducts |
Decarboxylation rate | Slow (amide hydrolysis) | Fast (hemiaminal cleavage) |
These pathways highlight the chemical plasticity of this compound-forming systems under varying prebiotic conditions .
Industrial and Metabolic Context
While not directly part of the canonical citric acid cycle, this compound shares metabolic links:
Scientific Research Applications
Oxaloglycolate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of 2-hydroxy-3-oxosuccinic acid involves its ability to donate protons due to its acidic nature. It can participate in various biochemical pathways by acting as a substrate or intermediate. The molecular targets and pathways involved include its role in the Krebs cycle and other metabolic processes .
Comparison with Similar Compounds
- Succinic acid
- Malic acid
- Oxalic acid
Comparison:
- Succinic acid lacks the hydroxyl and keto groups present in 2-hydroxy-3-oxosuccinic acid, making it less reactive in certain chemical reactions.
- Malic acid has a similar structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
- Oxalic acid is a simpler dicarboxylic acid without the hydroxyl and keto groups, making it less versatile in chemical synthesis .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying oxaloglycolate in enzymatic assays?
- Methodological Answer : Use spectrophotometric assays to monitor NAD(P)H oxidation/reduction at 340 nm, as this compound reductase (EC 1.1.1.92) catalyzes its conversion to D-glycerate and CO₂. Include controls for pH (optimal range: 7.0–7.5) and temperature (25–37°C) to ensure enzymatic activity. Validate results with HPLC or mass spectrometry for cross-verification .
- Key Variables : Substrate concentration (0.1–10 mM), cofactor dependency (NAD⁺ vs. NADP⁺), and inhibition studies (e.g., oxalate analogs).
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Follow protocols from peer-reviewed syntheses, detailing reaction conditions (e.g., solvent, catalyst, temperature) and purification steps (e.g., recrystallization, column chromatography). Report yield, purity (NMR, >95%), and spectroscopic data (IR, UV-Vis) in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Critical Step : Include a reproducibility checklist: catalyst batch, solvent dryness, and inert atmosphere consistency.
Q. What are the primary metabolic pathways involving this compound, and how are they experimentally traced?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track this compound flux in glyoxylate or TCA cycles. Combine with enzyme-specific inhibitors (e.g., hydroxycitrate for ATP-citrate lyase) and knockout models (e.g., E. coli mutants lacking this compound reductase) to isolate pathways .
Advanced Research Questions
Q. How to resolve contradictions in reported kinetic parameters (e.g., Kₘ, Vₘₐₓ) for this compound reductase across studies?
- Methodological Answer : Conduct meta-analysis of kinetic data (≥10 studies) to identify confounding variables:
- Experimental Design : Compare assay conditions (pH, temperature) and substrate purity .
- Statistical Analysis : Apply multivariate regression to isolate factors affecting variability (e.g., cofactor preference, enzyme source) .
- Case Study : Discrepancies in Kₘ values (0.5–2.1 mM) may arise from NAD⁺ vs. NADP⁺ usage; validate with standardized cofactor ratios .
Q. What computational strategies are effective for modeling this compound-enzyme interactions?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities and active-site dynamics. Validate with mutagenesis (e.g., Ser154Ala in this compound reductase) and kinetic assays .
- Data Interpretation : Correlate ΔΔG values with experimental Kₘ shifts to refine force-field parameters.
Q. How to design a study investigating this compound’s role in oxidative stress responses?
- Methodological Answer :
- Hypothesis : this compound modulates ROS levels via glyoxylate detoxification.
- Approach : Use Arabidopsis thaliana mutants (e.g., icl mutants) exposed to H₂O₂. Quantify this compound (LC-MS), ROS (dichlorofluorescein assay), and transcriptomics (RNA-Seq) .
- Controls : Wild-type plants, abiotic stress (e.g., drought), and ROS scavengers (e.g., ascorbate).
Q. Data Management & Validation
Q. What criteria define high-quality structural data for novel this compound analogs?
- Methodological Answer :
- X-ray Crystallography : Report resolution (<2.0 Å), R-factors (Rₚₕₑₙ < 0.05), and PDB deposition.
- Spectroscopy : Assign all NMR peaks (¹H, ¹³C) and IR bands (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .
Q. How to address variability in this compound quantification across LC-MS platforms?
Properties
IUPAC Name |
2-hydroxy-3-oxobutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHUKGVZFVHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861787 | |
Record name | 2-Hydroxy-3-oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-05-8 | |
Record name | 2-Hydroxy-3-oxobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5651-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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